1-(Triphenylsilyl)ethanol
Description
The Significance of Organosilicon Compounds as Key Intermediates and Reagents in Modern Synthetic Methodologies
Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in modern organic synthesis. numberanalytics.com Their utility stems from a combination of factors including the stability of the silicon-carbon bond and the unique reactivity that the silicon atom imparts to the molecule. numberanalytics.com These compounds serve a multitude of roles as synthetic intermediates, reagents, and catalysts in a wide array of chemical transformations. numberanalytics.combohrium.com
One of the most prominent applications of organosilicon compounds is their use as protecting groups for various functional groups, particularly alcohols. numberanalytics.comtandfonline.com Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide, are generally stable under many reaction conditions but can be selectively removed when needed. masterorganicchemistry.com The steric and electronic properties of the substituents on the silicon atom can be tuned to control the stability and reactivity of the resulting silyl ether. rsc.org
Furthermore, organosilicon compounds are crucial in carbon-carbon bond-forming reactions. The Peterson olefination, for example, utilizes α-silyl carbanions to synthesize alkenes. slideshare.net Additionally, organosilicon compounds participate in various cross-coupling reactions, expanding the repertoire of methods available for constructing complex molecular architectures. numberanalytics.com The versatility of these compounds has solidified their importance in the synthesis of pharmaceuticals, advanced materials, and other fine chemicals. numberanalytics.com
Historical Development and Evolution of Silyl Alcohol Chemistry within Organic Synthesis
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.com However, it was the subsequent development of methods to synthesize and manipulate organosilicon compounds that paved the way for their widespread use in organic synthesis. pageplace.de
The chemistry of silyl alcohols, or silanols, which contain the Si-O-H functional group, has its own rich history. The first isolated silanol, triethylsilanol (B1199358) (Et₃SiOH), was prepared by Albert Ladenburg in 1871 through the hydrolysis of triethylmethoxysilane. wikipedia.org Silanols are now recognized as key intermediates in many organosilicon reactions and are often generated in situ from the hydrolysis of silyl halides or alkoxysilanes. wikipedia.org
The development of silyl protecting group chemistry has been a significant driver in the evolution of silyl alcohol chemistry. researchgate.net The ability to protect a hydroxyl group as a silyl ether and then deprotect it under specific conditions has been a cornerstone of multi-step organic synthesis for decades. tandfonline.com This has led to the development of a wide variety of silylating agents with different steric and electronic properties, allowing for a high degree of control over the protection and deprotection steps. beilstein-journals.orgnih.gov
Unique Structural and Electronic Characteristics of the Triphenylsilyl Moiety in Alcohols and its Influence on Reactivity
The triphenylsilyl group (Ph₃Si-) possesses distinct structural and electronic properties that significantly influence the reactivity of the alcohol to which it is attached. The three phenyl rings attached to the silicon atom create a sterically hindered environment. rsc.org This steric bulk can direct the approach of reagents and influence the stereochemical outcome of reactions at or near the hydroxyl group.
Electronically, the phenyl groups are electron-withdrawing by induction, which can affect the acidity of the hydroxyl proton and the reactivity of the silicon center. cdnsciencepub.com This inductive effect can also stabilize transition states in certain reactions. cdnsciencepub.com Furthermore, the silicon atom's ability to stabilize an adjacent positive charge (β-carbocation stabilization) is a well-documented phenomenon that can influence the course of reactions involving carbocationic intermediates.
In the context of 1-(Triphenylsilyl)ethanol, these characteristics are particularly relevant. The steric hindrance of the triphenylsilyl group can influence the accessibility of the hydroxyl group, while its electronic effects can modulate its reactivity.
Overview of Research Trajectories for Alkyl- and Aryl-substituted Silyl Alcohols
Research into alkyl- and aryl-substituted silyl alcohols continues to be an active area of investigation, driven by the quest for new synthetic methodologies and a deeper understanding of reactivity and reaction mechanisms.
A significant research trajectory involves the development of new silyl protecting groups with tailored properties for specific applications in complex molecule synthesis. tandfonline.comresearchgate.net This includes the design of silyl ethers that can be cleaved under increasingly mild and orthogonal conditions.
Another major focus is the use of silyl alcohols in stereoselective synthesis. The steric and electronic properties of the silyl group can be exploited to control the stereochemistry of reactions. acs.org For example, the asymmetric reduction of ketones containing a silyl group has been shown to proceed with high enantioselectivity. acs.org
Furthermore, the rearrangement of α-silylcarbinols to silyl ethers is a reaction of mechanistic and synthetic interest. cdnsciencepub.com Studies in this area aim to elucidate the factors that control the rate and stereospecificity of this rearrangement. The influence of substituents on the silicon atom and the carbinol carbon has been a key area of investigation. cdnsciencepub.com
The synthesis and application of silyl alcohols as precursors to other functional groups also remain a vibrant area of research. For instance, 2-(triphenylsilyl)ethanol (B8534129) can be converted into a protecting group for amines, demonstrating the versatility of these compounds in synthetic chemistry. mdpi.comnih.gov
| Property | Description |
| CAS Number | 18666-82-5 sigmaaldrich.com |
| Linear Formula | C₂₀H₂₀OSi sigmaaldrich.com |
| Molecular Weight | 304.468 g/mol sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20OSi |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-triphenylsilylethanol |
InChI |
InChI=1S/C20H20OSi/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3 |
InChI Key |
HHEWUJNOBUFVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Triphenylsilyl Ethanol
Regioselective and Stereoselective Synthesis of 1-(Triphenylsilyl)ethanol
The precise control of regiochemistry and stereochemistry is paramount in modern organic synthesis. For this compound, this control is primarily achieved through two major strategies: the hydroboration-oxidation of vinylsilane precursors and the stereocontrolled manipulation of silyl-containing carbonyl systems.
Hydroboration-Oxidation Strategies for Vinylsilane Precursors
The hydroboration-oxidation of alkenes is a classic and reliable method for the anti-Markovnikov hydration of a double bond. numberanalytics.commasterorganicchemistry.com This two-step process offers excellent control over regioselectivity and stereospecificity. numberanalytics.comiitk.ac.in In the context of synthesizing this compound, the precursor is triphenylvinylsilane (B98950).
The first step, hydroboration, involves the addition of a borane (B79455) reagent across the carbon-carbon double bond of the vinylsilane. The boron atom adds to the terminal carbon (the one directly attached to the silicon), and the hydrogen atom adds to the internal carbon. This regioselectivity is driven by both steric and electronic factors, placing the bulky boron group on the less substituted carbon of the alkene. numberanalytics.com The addition is also a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. numberanalytics.commasterorganicchemistry.com
A notable example is the preparation of 2-(triphenylsilyl)ethanol (B8534129), a closely related compound, from triphenylvinylsilane using the sterically hindered borane reagent 9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov The use of a bulky borane like 9-BBN enhances the regioselectivity, ensuring the boron adds to the terminal carbon. masterorganicchemistry.com The subsequent oxidation step, typically carried out with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired alcohol with retention of stereochemistry. numberanalytics.com This sequence reliably produces the anti-Markovnikov product, this compound, from triphenylvinylsilane.
Table 1: Key Features of Hydroboration-Oxidation
| Feature | Description | Reference |
| Regioselectivity | Anti-Markovnikov addition of H and OH across the double bond. | numberanalytics.com |
| Stereospecificity | Syn-addition of the H and B atoms. | numberanalytics.commasterorganicchemistry.com |
| Precursor | Triphenylvinylsilane | nih.gov |
| Typical Reagents | 1. Borane (e.g., 9-BBN) 2. Oxidant (e.g., H₂O₂, NaOH) | numberanalytics.comnih.gov |
Stereocontrolled Carbonyl Additions and Reductions in Silyl-Containing Systems
An alternative and powerful approach to α-silyl alcohols involves the stereocontrolled addition of nucleophiles to acylsilanes or the stereoselective reduction of these carbonyl compounds. Acylsilanes, such as acetyltriphenylsilane (B11954086), exhibit unique reactivity due to the electronic properties of the silicon atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. tuni.fi
The enantioselective addition of nucleophiles to acylsilanes is a key strategy for accessing chiral α-silyl alcohols. rsc.org For instance, chiral Lewis acid-catalyzed additions can afford tertiary α-silyl alcohols with high enantioselectivity. rsc.org Similarly, the addition of organometallic reagents, like organolithium or Grignard reagents, to acylsilanes can be highly stereoselective, yielding α-hydroxy silanes. nstl.gov.cn
The reduction of the carbonyl group in an acylsilane is another direct route to the corresponding α-silyl alcohol. The stereochemical outcome of such reductions can be controlled by using appropriate reducing agents and chiral catalysts. While some standard reduction conditions may be slow, the development of specific catalytic systems allows for efficient and stereoselective transformations. nstl.gov.cn
Exploration of Alternative Synthetic Pathways for Alpha-Silyl Alcohols
Beyond the two primary methods, other synthetic routes to α-silyl alcohols have been explored. One innovative approach is the electroreductive cross-coupling of aromatic aldehydes with chlorosilanes. researcher.lifeacs.org This method provides a general route to α-silyl alcohols under mild conditions using readily available starting materials. researcher.lifeacs.org
Another alternative involves the hydrosilation of a vinylic ester, such as vinyl acetate, followed by hydrolysis under mild basic conditions to prevent rearrangements or side reactions. google.com Furthermore, acylsilanes, the direct precursors for the reduction to this compound, can themselves be synthesized from amides or esters by reaction with silyllithium reagents. rsc.org A visible-light-mediated, metal-free method for generating silyl (B83357) acyl radicals from silyl radicals and carbon monoxide has also been reported as a novel way to access acylsilanes. chinesechemsoc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. This is a multifactorial process that involves systematically varying parameters such as temperature, solvent, catalyst loading, and the equivalents of reagents. acs.orgmdpi.com
For the synthesis of this compound, optimization might involve screening different borane reagents in the hydroboration step or various catalysts and solvent systems for carbonyl addition reactions. For example, in a silyl aza-Prins cyclization, adjusting the amount of the Lewis acid catalyst (FeCl₃), the reaction temperature, and the order of addition of reagents was shown to significantly improve the yield and selectivity of the desired product. acs.org Similarly, in the synthesis of 1,2,4-triazolyl pyridines, the reaction time, temperature, and choice of base and solvent were all optimized to achieve high yields. nih.govbiorxiv.org
Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically explore the effects of multiple variables simultaneously, leading to a more efficient optimization process compared to varying one factor at a time. researchgate.net
Table 2: General Parameters for Reaction Optimization
| Parameter | Potential Impact |
| Temperature | Affects reaction rate and selectivity. |
| Solvent | Influences solubility, reactivity, and stability of intermediates. |
| Catalyst Loading | Impacts reaction rate and cost-effectiveness. |
| Reagent Stoichiometry | Can control selectivity and drive the reaction to completion. |
| Reaction Time | Affects conversion and potential for side-product formation. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the synthesis of α-silyl alcohols, several strategies align with these principles.
One significant advancement is the use of water as a reaction medium. A catalyst-free nucleophilic allylation of acylsilanes has been successfully demonstrated in water, offering a green alternative to traditional methods that often rely on organic solvents. organic-chemistry.org The use of more environmentally friendly solvent systems, such as a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N,N′-dimethylpropylene urea (B33335) (DMPU), is another approach to reduce the environmental impact. chemrxiv.org
Electrochemical methods also represent a green alternative. The electroreductive synthesis of α-silyl alcohols from aldehydes and chlorosilanes avoids the need for stoichiometric chemical reductants. researcher.lifeacs.org Similarly, electrochemical dehydroxylative silylation provides a route that can be more sustainable than traditional methods. chemrxiv.org
The use of earth-abundant metal catalysts, such as cobalt, instead of precious metals like palladium or platinum, is another key aspect of green chemistry. tandfonline.com Furthermore, photochemical reactions, which use light as a "reagent," can circumvent the need for toxic or expensive chemical reagents, aligning with the goals of sustainable synthesis. tuni.fi
Reactivity and Mechanistic Investigations of 1 Triphenylsilyl Ethanol
Transformations Involving the Hydroxyl Functionality of 1-(Triphenylsilyl)ethanol
The hydroxyl group in this compound serves as a versatile handle for a variety of functional group interconversions, oxidation reactions, and nucleophilic substitutions.
The conversion of the hydroxyl group of this compound into other functional groups, such as ethers and esters, is a fundamental aspect of its chemistry. These transformations not only alter the molecule's physical and chemical properties but also open avenues for its use in more complex synthetic endeavors.
Standard etherification methods, such as the Williamson ether synthesis, can be employed. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the ether. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Alkyl Halide (e.g., CH₃I) | NaH | 1-Alkoxy-1-(triphenylsilyl)ethane |
Iron-catalyzed etherification presents a milder alternative for the synthesis of ethers from alcohols. acs.orgnih.gov This method can be applied to the cross-etherification of secondary alcohols like this compound with primary alcohols. nih.gov
Esterification of this compound can be readily achieved by reaction with acyl chlorides or acid anhydrides. chemguide.co.uksavemyexams.comsparkl.me The reaction with an acyl chloride is typically vigorous, producing the ester and hydrogen chloride gas. savemyexams.comchemguide.co.uk The use of a base, such as pyridine, is often employed to neutralize the HCl byproduct.
A particularly versatile method for functional group interconversion is the Mitsunobu reaction. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into a wide array of functional groups, including esters, with inversion of stereochemistry. missouri.eduorganic-chemistry.org The reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack. wikipedia.org
| Alcohol | Nucleophile (Acid) | Reagents | Product |
| This compound | Carboxylic Acid (R-COOH) | PPh₃, DEAD | 1-(Triphenylsilyl)ethyl ester |
The controlled oxidation of the secondary alcohol functionality in this compound provides a direct route to the corresponding ketone, acetyltriphenylsilane (B11954086). A variety of modern, mild oxidation methods can be employed to achieve this transformation efficiently and with high selectivity.
One of the most widely used methods for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is the Swern oxidation. wikipedia.orgorganic-chemistry.orgpatsnap.com This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. wikipedia.org The reaction is known for its mild conditions and high tolerance for a wide range of functional groups. wikipedia.org The byproducts of the reaction, dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile, which simplifies product purification. wikipedia.org
| Substrate | Oxidizing Agent | Base | Product |
| This compound | (COCl)₂, DMSO | Et₃N | Acetyltriphenylsilane |
Further oxidation of the resulting acylsilane to a carboxylic acid derivative would require more forcing conditions and is generally not a common transformation.
The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions at the carbinol carbon. Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which can then depart as a water molecule, generating a carbocation. libretexts.org This carbocation is susceptible to attack by nucleophiles. The stability of this carbocation is significantly influenced by the adjacent triphenylsilyl group (see section 3.2.2). libretexts.org
Alternatively, the Mitsunobu reaction provides a pathway for nucleophilic substitution with inversion of configuration, proceeding through an SN2 mechanism. wikipedia.orgmissouri.eduorganic-chemistry.org This method is particularly useful for introducing a variety of nucleophiles, including carboxylates, azides, and phthalimides. organic-chemistry.org
Controlled Oxidation Reactions leading to Ketone or Acid Derivatives
Reactions Governed by the Triphenylsilyl Moiety
The triphenylsilyl group exerts a profound influence on the reactivity of this compound, primarily through silyl (B83357) group cleavage reactions and the powerful β-silyl effect.
The silicon-carbon bond in the triphenylsilyl group can be selectively cleaved under specific conditions, a reaction that has found utility in various synthetic strategies. One of the most common methods for cleaving silicon-carbon bonds is through the use of fluoride (B91410) ions. thieme-connect.deresearchgate.netsciendo.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for this purpose. thieme-connect.delookchem.com The driving force for this reaction is the formation of the strong silicon-fluoride bond. sciendo.com Fluoride-mediated cleavage can be used for the deprotection of silyl-protected alcohols. thieme-connect.de
Protodesilylation, the replacement of a silyl group with a proton, is another important cleavage reaction. researchgate.net This can be achieved under various conditions, including treatment with acids or bases. researchgate.net For instance, the protodesilylation of organosilanes can be catalyzed by a base like potassium tert-butoxide in wet DMSO. researchgate.net In some contexts, protodesilylation of silyl-substituted allylic alcohols can lead to the formation of allylic alcohols with transposition. nih.gov
The triphenylsilyl group at the β-position relative to a developing positive charge exerts a powerful stabilizing effect, known as the β-silyl effect. This effect plays a crucial role in directing the outcome of reactions that proceed through carbocationic intermediates, such as solvolysis. oup.comoup.com
The β-silyl effect arises from the hyperconjugative interaction between the high-lying σ-orbital of the C-Si bond and the empty p-orbital of the adjacent carbocation. This delocalization of electron density significantly stabilizes the carbocationic intermediate. oup.com
Solvolysis studies of related systems, such as 1-aryl-2-(trimethylsilyl)ethyl derivatives, have provided quantitative insights into the magnitude of the β-silyl effect. oup.com The rate of solvolysis is significantly accelerated by the presence of the β-silyl group. The nature of the solvent also plays a critical role in the solvolysis of such compounds, with different responses observed in aqueous trifluoroethanol versus aqueous ethanol (B145695), providing a probe for nucleophilic solvent assistance. acs.org The stereochemistry of solvolysis reactions is also a key area of investigation, with SN1 reactions typically leading to racemization, although the degree of inversion or retention can be influenced by the specific substrate and reaction conditions. youtube.com
Investigations into Silyl Migrations and Rearrangements
The most prominent rearrangement for α-silyl alcohols is the organic-chemistry.orgthieme-connect.de-anionic Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.org This process is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen atom then attacks the adjacent silicon atom, forming a transient, cyclic pentacoordinate silicon intermediate. organic-chemistry.orgwikipedia.org The driving force for this rearrangement is the formation of the thermodynamically more stable silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond. organic-chemistry.org
The general mechanism for a base-catalyzed organic-chemistry.orgthieme-connect.de-Brook rearrangement is as follows:
Deprotonation of the alcohol (e.g., this compound) by a base to form an alkoxide. alfa-chemistry.com
Intramolecular nucleophilic attack of the alkoxide oxygen onto the silicon atom. alfa-chemistry.com
Formation of a pentacoordinate silicate (B1173343) transition state. organic-chemistry.org
Cleavage of the original Si-C bond to form a carbanion and a silyl ether. alfa-chemistry.com
Protonation of the resulting carbanion by a proton source in the medium to yield the final silyl ether product. organic-chemistry.org
For this compound, this rearrangement would result in the formation of a triphenylsilyloxy ether. The stability of the resulting carbanion plays a crucial role; electron-withdrawing groups on the carbon atom can facilitate the rearrangement by stabilizing the negative charge. organic-chemistry.org The choice of base, solvent, and counterion can significantly influence the equilibrium of the reaction. For instance, lithium counterions are known to favor the reverse reaction, the retro-Brook rearrangement, due to strong ion pairing with the oxygen atom. organic-chemistry.org While the forward rearrangement is common for many α-silyl carbinols, acyl(triphenyl)silanes have also been shown to undergo a related 1,2-Brook rearrangement under specific conditions involving enol cuprates. thieme-connect.de
Advanced Mechanistic Studies of this compound Reactions
To achieve a deeper understanding of the transformations involving this compound, researchers employ advanced mechanistic studies, including detailed kinetic analyses, isotopic labeling experiments, and investigations into photochemically induced pathways.
Detailed Kinetic Analysis and Reaction Order Determinations
Kinetic studies are essential for elucidating reaction mechanisms, and the silylation of alcohols using triphenylsilyl chloride has been a subject of detailed investigation. Reaction Progress Kinetic Analysis (RPKA) has been employed to determine the order of each component in the silylation of secondary alcohols, a reaction class directly relevant to the formation of derivatives from this compound or its reverse reaction. rsc.orgrsc.org
In studies of isothiourea-catalyzed silylation of secondary alcohols with triphenylsilyl chloride, the reaction orders for the alcohol, the amine base, and the catalyst were found to be as expected. rsc.orgnih.gov However, a surprising and mechanistically revealing discovery was that the reaction order with respect to triphenylsilyl chloride was found to be a non-integer, higher order (e.g., 1.5). rsc.orgrsc.org This suggests a complex mechanism where the silyl chloride is involved in more than one step, likely participating in the formation of the reactive intermediate that leads to the rate-determining step. rsc.orgnih.gov It points to a multistep process involving at least two intermediates and two equivalents of the silyl chloride. rsc.org
The following table summarizes experimentally determined reaction orders for the components in the silylation of a model secondary alcohol with different silyl chlorides, illustrating the complexity of the silylating agent's role.
| Entry | Silyl Chloride | Determined Reaction Order in Silyl Chloride | Reference |
|---|---|---|---|
| 1 | Triphenylsilyl chloride (3a) | 1.5 | rsc.org |
| 2 | Diphenylmethylsilyl chloride (3c) | 1.25 | rsc.orgrsc.org |
| 3 | Phenyldimethylsilyl chloride (3d) | 1.2 | rsc.orgrsc.org |
These kinetic data suggest that the resting state of the catalyst exists in equilibrium between the free catalyst and an intermediate complex with the silyl chloride. rsc.org The higher order indicates that a second molecule of silyl chloride assists in displacing the chloride from this intermediate, facilitating the formation of the active silylating species. rsc.orgnih.gov
Isotopic Labeling Experiments for Elucidating Reaction Pathways
Isotopic labeling is a powerful and unambiguous tool for tracing the pathways of atoms and bonds during a chemical reaction. researchgate.net By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612) (D), carbon-12 with carbon-13, or oxygen-16 with oxygen-18), chemists can follow the labeled atom's fate and gain insight into complex mechanisms. researchgate.netacs.org
For reactions involving this compound, several labeling strategies could be envisioned to clarify mechanistic questions:
Deuterium Labeling at the Carbinol Carbon: Replacing the hydrogen atom on the carbon bearing the -OH and -SiPh₃ groups with deuterium would allow for the study of proton transfer steps and kinetic isotope effects (KIE). libretexts.org A significant KIE, where the C-D bond breaks slower than a C-H bond, would indicate that this bond cleavage is part of the rate-determining step of the reaction. libretexts.org This could be used to probe mechanisms like the deprotonation step in rearrangements or oxidation reactions.
¹⁸O-Labeling of the Hydroxyl Group: Incorporating an ¹⁸O isotope into the hydroxyl group of this compound would be definitive in studying rearrangements. In a Brook rearrangement, the ¹⁸O would be expected to remain bonded to the silicon atom in the final silyl ether product, confirming the intramolecular nature of the silyl migration.
Deuterium Labeling in the Solvent: Using a deuterated solvent like D₂O can help determine the source of protons in reactions. nih.gov For instance, in the final step of the Brook rearrangement where the carbanion is quenched, the incorporation of deuterium from the solvent into the product would confirm that the proton is sourced externally rather than from an intramolecular transfer. organic-chemistry.orgnih.gov
Such labeling studies have been instrumental in related systems, for example, to confirm hydrogen atom transfer (HAT) processes by observing the migration of a deuterium atom. rsc.org
Photochemical and Radical-Mediated Transformations
Beyond thermally or base-induced reactions, this compound can undergo transformations initiated by light or radical species. These pathways open up unique reactivity patterns, often inaccessible under standard conditions. acs.org
A significant transformation is the oxidative organic-chemistry.orgthieme-connect.de-Brook rearrangement, which can be induced by photoredox catalysis. nih.gov In this process, the α-silyl alcohol is first deprotonated to form a hypervalent silicate intermediate in equilibrium with the starting alcohol. nih.gov This pentacoordinate silicate has a low enough oxidation potential to undergo a single-electron transfer (SET) to an excited-state photocatalyst. nih.gov This oxidation step results in the cleavage of the strong C-Si bond, generating an α-silyloxy carbon-centered radical. nih.govacs.org This reactive radical can then participate in further reactions, such as alkylations or arylations with suitable radical acceptors. nih.gov
Another pathway involves the generation of an α-silyl alkoxyl radical from this compound. This can be achieved, for instance, by the photolysis of a corresponding nitrite (B80452) ester derivative. acs.org Once formed, the α-silyl alkoxyl radical has two primary competing pathways:
Radical Brook Rearrangement: The radical can undergo a organic-chemistry.orgthieme-connect.de-silyl migration from carbon to the oxygen radical, yielding a more stable α-silyloxy carbon radical. acs.org
α-Silyl Fragmentation: The radical can fragment, cleaving the C-C bond to produce a ketone or aldehyde. acs.org
Studies on related systems suggest that the preferred pathway is influenced by the potential for resonance stabilization. acs.org In other radical-mediated cascades, silyl radicals have been shown to trigger the migration of aryl or hetaryl groups in substituted tertiary alcohols. thieme-connect.com The addition of an external radical to an alkene can initiate a cascade that involves the migration of a functional group to the radical center, followed by oxidation to yield a ketone, demonstrating the versatility of radical processes in complex molecule synthesis. thieme-connect.com
Stereochemical Aspects and Chiral Applications of 1 Triphenylsilyl Ethanol
Enantioselective Synthesis and Resolution of 1-(Triphenylsilyl)ethanol Enantiomers
The preparation of enantiomerically pure or enriched this compound is a critical first step for its application in asymmetric synthesis. Methodologies to achieve this include asymmetric catalysis and enzymatic kinetic resolution.
Asymmetric catalysis provides a direct route to enantiomerically enriched α-silyl alcohols. rsc.org These methods often involve the enantioselective nucleophilic addition of organosilanes to carbonyl compounds or the asymmetric reduction and addition reactions of acylsilanes. rsc.org For instance, chiral Lewis acid-catalyzed enantioselective additions of various nucleophiles to silyl (B83357) glyoxylates have been developed, affording tertiary chiral α-silyl alcohols in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org
Another approach involves the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers. nih.govacs.org This has been achieved through a desymmetrizing carbon-carbon bond-forming reaction of symmetrical bis(methallyl)silanes with phenols, catalyzed by imidodiphosphorimidate (IDPi) catalysts. nih.govacs.org This method yields a variety of enantiopure silyl ethers with good chemo- and enantioselectivities. nih.govacs.org
The development of chiral catalysts is central to these transformations. Chiral-at-metal complexes, where the chirality originates from the metal stereocenter, have emerged as effective catalysts in various asymmetric reactions. rsc.org These catalysts, often synthesized using a chiral-auxiliary strategy, can achieve high levels of enantioselectivity in reactions like conjugate additions and transfer hydrogenations. rsc.org
Enzymatic kinetic resolution (EKR) is a powerful and widely used method for obtaining enantiomerically pure alcohols. encyclopedia.pubnih.govmdpi.com This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an enzyme, typically a lipase (B570770). encyclopedia.pubnih.gov Lipases are known to catalyze either hydrolysis or ester synthesis, and their chiral nature allows them to preferentially react with one enantiomer over the other. encyclopedia.pub
In the context of silyl alcohols, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been successfully demonstrated through transesterification reactions. nih.gov For meta- and para-substituted aryltrimethylsilyl chiral alcohols, this method has yielded excellent results with high conversions (around 50%), high enantiomeric ratios (E > 200), and enantiomeric excesses greater than 99% for both the remaining (S)-alcohol and the (R)-acetylated product. nih.gov However, the kinetic resolution of ortho-substituted isomers proved to be more challenging under similar conditions. nih.gov
The choice of enzyme and reaction conditions is crucial for the success of EKR. Candida antarctica lipase B (CAL-B) is a commonly used and versatile enzyme for the kinetic resolution of various alcohols, including propargylic and allylic alcohols. researchgate.net The optimization of parameters such as the enzyme/substrate ratio and reaction time is essential to achieve high enantioselectivity. nih.gov
Dynamic kinetic resolution (DKR) is an advancement over traditional KR, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. encyclopedia.pubmdpi.com This is often achieved by combining an enzyme with a metal catalyst that facilitates the racemization of the slower-reacting alcohol enantiomer. encyclopedia.pubmdpi.com Various ruthenium, iron, and vanadium catalysts have been employed for this purpose. mdpi.com
Asymmetric Catalysis in the Formation of Silyl Alcohols
Diastereoselective Control in Organic Reactions Utilizing this compound
The chiral center in this compound can exert significant stereochemical control in subsequent reactions, leading to high levels of diastereoselectivity. This is a key aspect of its utility as a chiral auxiliary. The bulky triphenylsilyl group can influence the approach of reagents to a nearby prochiral center through steric hindrance, directing the formation of one diastereomer over another. researchgate.net
The diastereoselectivity of reactions is governed by the spatial arrangement of substituents at the inducing stereogenic center and their interactions with the incoming reagent at the prochiral reaction center. researchgate.net In acyclic systems, conformational control is paramount for achieving high diastereoselectivity. researchgate.net
An example of diastereoselective control is observed in the intramolecular allylation reactions of mixed silyl-substituted acetals. acs.org These reactions can proceed with excellent diastereoselectivity, favoring the formation of the syn isomer. acs.org The influence of a trimethylsilyl (B98337) group on the diastereoselectivity of a Claisen amide-acetal rearrangement has also been studied, demonstrating that the presence of the silyl group can alter the stereochemical outcome of the reaction. rsc.org
Mechanisms of Chirality Transfer from Silicon to Carbon Frameworks
The transfer of chirality from a silicon stereocenter to a carbon framework is a challenging but powerful strategy in asymmetric synthesis. capes.gov.brnih.gov This process involves the creation of a new stereogenic carbon center with a configuration dictated by the chirality of the silicon atom. capes.gov.brrsc.org The efficiency and stereochemical outcome of this transfer depend on the nature of the silane (B1218182) and the reaction mechanism. capes.gov.br
One mechanism for chirality transfer is the asymmetric retro- rsc.orgcapes.gov.br-Brook rearrangement of 3-silyl allyloxysilanes. rsc.org In this reaction, the silyl group migrates from an oxygen atom to a carbon atom. Mechanistic studies have shown that the silyl group migrates with retention of its configuration, and the newly formed stereogenic carbon center is generated with high diastereoselectivity, indicating an efficient Si-to-C chirality transfer. rsc.org The proposed mechanism involves the formation of a pentacoordinate silicate (B1173343) transition state or intermediate. rsc.org
Chirality can also be transferred from a silicon-linked carbon stereocenter to control stereoselectivity in other reactions, such as photocatalyzed C-H functionalization. nih.gov The ability of a chiral silicon framework to act as a template for building chiral organic and inorganic materials has also been explored, demonstrating the versatility of silicon-based chirality transfer. oaepublish.com
Development of Chiral Catalysts and Ligands Derived from this compound
The chiral scaffold of this compound can be utilized to synthesize novel chiral ligands and catalysts for asymmetric transformations. Chiral 1,2-amino alcohols, which are important structural motifs in many chiral ligands, can be synthesized from derivatives of 1-phenylethylamine. dicp.ac.cn These amino alcohols can then be incorporated into catalyst systems for reactions like asymmetric transfer hydrogenation. dicp.ac.cn
For example, chiral tridentate Schiff bases derived from chiral auxiliaries have been evaluated as ligands in metal-catalyzed reactions, including Diels-Alder and hetero-Diels-Alder reactions. sfu.ca The development of new chiral ligands is an active area of research, with a focus on creating structures that can induce high levels of enantioselectivity in a variety of catalytic processes. thieme-connect.com The modular nature of ligands derived from chiral alcohols allows for systematic modification to optimize their performance in specific asymmetric reactions.
Strategic Applications of 1 Triphenylsilyl Ethanol in Complex Organic Synthesis
Utilization of 1-(Triphenylsilyl)ethanol as a Chiral Auxiliary for Stereocontrol
A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical course of a reaction, after which it is removed. wikipedia.orgblogspot.com The effectiveness of an auxiliary relies on its ability to enforce a specific conformation or to shield one face of a reactive center, thereby directing the approach of a reagent. While the use of this compound as a chiral auxiliary is not extensively documented in peer-reviewed literature, its structure, featuring a chiral secondary alcohol adjacent to a sterically demanding triphenylsilyl group, provides a strong basis for its potential in stereocontrol. The bulky silyl (B83357) group can exert significant steric influence, a key feature in many successful auxiliaries like Evans oxazolidinones and SAMP/RAMP hydrazones. blogspot.comuwo.ca
The formation of carbon-carbon bonds with precise stereocontrol is a cornerstone of organic synthesis. Chiral auxiliaries are frequently employed to achieve high diastereoselectivity in reactions such as enolate alkylations and aldol (B89426) additions. blogspot.comuwo.ca For instance, the Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to enforce the formation of a Z-enolate, which then reacts with an aldehyde through a chair-like transition state to yield syn-aldol products with high diastereoselectivity. blogspot.comalfa-chemistry.com
While specific examples using this compound are not reported, one can hypothesize its function. If the hydroxyl group of enantiopure this compound were acylated with a carboxylic acid, the resulting ester could be converted into an enolate. The voluminous triphenylsilyl group would be expected to effectively block one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to the opposite face. The degree of stereocontrol would depend on the rigidity of the transition state and the ability of the triphenylsilyl group to create a significant energy difference between the competing diastereomeric transition states. The successful application of other silyl-containing chiral auxiliaries in stereoselective synthesis supports this potential. researchgate.net
Table 1: Key Principles of Chiral Auxiliary-Mediated Alkylation and Aldol Reactions
| Reaction Type | Chiral Auxiliary Function | Desired Outcome | Relevant Example (for comparison) |
|---|---|---|---|
| Enolate Alkylation | Blocks one face of the prochiral enolate, directing the approach of the electrophile. | High diastereoselectivity in the formation of a new stereocenter α to the carbonyl. | Diastereoselective alkylation of chiral oxazolidinone imide enolates. caltech.eduyork.ac.uk |
| Aldol Addition | Controls enolate geometry (E/Z) and dictates the facial selectivity of aldehyde addition. | High diastereoselectivity, controlling the relative stereochemistry of the α- and β-carbons. | Evans asymmetric aldol reaction producing syn-products from Z-enolates. blogspot.comalfa-chemistry.com |
Cyclization reactions are critical for constructing the cyclic frameworks of many natural products and pharmaceuticals. The presence of a bulky or electronically unique substituent can profoundly influence both the regioselectivity (which atoms form the ring) and stereoselectivity of these transformations. mdpi.comrsc.org Silyl groups, in particular, can influence the outcomes of cyclizations due to their steric and electronic effects. escholarship.orgresearchgate.net
Although direct studies involving this compound in cyclization reactions are scarce, its potential can be inferred. In a hypothetical intramolecular reaction, such as a radical cyclization or a Prins-type cyclization, a tethered reactive group would have its conformational freedom restricted by the large triphenylsilyl moiety. This restriction could favor the formation of one ring size over another (regioselectivity) or force the formation of specific stereocenters during the ring-closing event (stereoselectivity). The outcome of halogen-induced cyclizations, for example, can be switched between endo and exo pathways based on the electronic nature of substituents on the substrate. mdpi.com The triphenylsilyl group, with its distinct properties, could similarly be envisioned as a powerful controlling element in such reactions.
Diastereoselective Inductions in Carbon-Carbon Bond Forming Reactions
Role as a Synthetic Intermediate or Scaffold in Multi-Step Synthesis
Beyond its potential as a transient chiral director, this compound can serve as a stable and integral part of a molecule, acting as a key intermediate or a central scaffold upon which molecular complexity is built.
Silicon-based protecting groups are ubiquitous in organic synthesis due to their ease of installation, stability under various conditions, and selective removal, often with fluoride (B91410) ions. wikipedia.orgmasterorganicchemistry.com A notable example is the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, a fluoride-labile protecting group for amines derived from 2-(triphenylsilyl)ethanol (B8534129) . nih.gov The synthesis of 2-(triphenylsilyl)ethanol via hydroboration-oxidation of triphenylvinylsilane (B98950) can also produce the regioisomeric This compound . nih.gov
The cleavage mechanism of the Tpseoc group is a Peterson-type elimination, where a fluoride ion attacks the silicon atom, generating a transient pentacoordinate species. This intermediate undergoes syn-elimination because the hydroxyl (or protected amine) group is in a β-position relative to the silicon, allowing for the formation of a stable alkene (ethene), triphenylfluorosilane, and carbon dioxide.
A protecting group derived from This compound would place the silicon atom in an α-position relative to the oxygen. This structural difference makes a Peterson-type elimination impossible. Consequently, such a protecting group would exhibit vastly different stability. It would not be cleaved by fluoride ions under the same mild conditions as Tpseoc, making it orthogonal to it and other β-silyl protecting groups like Teoc and SES. Its cleavage would likely require harsher, possibly acidic or oxidative, conditions. This highlights how a simple change in regioisomerism from the 2- to the 1-position completely alters the chemical reactivity and potential application of the derived protecting group.
Table 2: Comparison of Protecting Groups Derived from Regioisomeric Triphenylsilylethanols
| Feature | Tpseoc Group (from 2-isomer) | Hypothetical Group (from 1-isomer) |
|---|---|---|
| Structure | Ph₃Si-CH₂-CH₂-O-CO-R | Ph₃Si-CH(CH₃)-O-CO-R |
| Si-O Relationship | β (1,2-relationship) | α (1,1-relationship) |
| Cleavage Mechanism | Fluoride-induced Peterson elimination. nih.gov | Peterson elimination not possible. |
| Typical Reagents for Cleavage | Tetrabutylammonium (B224687) fluoride (TBAF), Cesium fluoride (CsF). nih.gov | Expected to be stable to fluoride; would require different cleavage conditions. |
| Orthogonality | Orthogonal to acid-labile (Boc, t-butyl esters) and hydrogenation-labile (Cbz, Bn) groups. nih.gov | Potentially orthogonal to fluoride-labile groups like Tpseoc, Teoc, and other silyl ethers. |
In medicinal chemistry, a molecular scaffold is a core structure to which various functional groups can be appended to create a library of compounds for biological screening. mdpi.comekb.eg Scaffolds provide a defined three-dimensional arrangement of these functionalities. mdpi.com While there are no prominent examples of this compound being used as a central scaffold in reported bioactive molecules, its structure contains features that make it a promising candidate for such a role.
The triphenylsilyl moiety is a large, rigid, and lipophilic group that can occupy significant space and engage in hydrophobic interactions within a biological target. The phenyl rings could also be substituted to modulate electronic properties or introduce further vector diversity. The ethanol (B145695) portion, particularly the hydroxyl group, serves as a convenient chemical handle for attaching other molecular fragments or pharmacophores through esterification, etherification, or other standard transformations. researchgate.net Its inherent chirality means that enantiomerically pure scaffolds could be used to explore the stereochemical requirements for biological activity, a critical aspect of modern drug design. jst.go.jp
Precursor in the Development of Silicon-Based Protecting Groups (e.g., analogy to Tpseoc from 2-(triphenylsilyl)ethanol)
Integration into Cascading Reactions and Chemoenzymatic Syntheses
Modern synthetic chemistry emphasizes efficiency, often through cascade reactions (where multiple bonds are formed in a single operation) and chemoenzymatic methods (which combine the selectivity of enzymes with the versatility of chemical reactions). acs.orgresearchgate.net
There is currently a lack of literature describing the integration of this compound into cascade reaction sequences. nih.govresearchgate.net However, its functional groups—a secondary alcohol and a bulky aromatic silyl group—could potentially influence or participate in such processes.
The application of chemoenzymatic methods appears more immediately feasible, particularly for accessing enantiopure this compound. Racemic secondary alcohols are excellent substrates for enzymatic kinetic resolution. researchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. scielo.brskemman.is This process allows for the separation of the slow-reacting alcohol and the fast-forming ester, providing access to both enantiomers. Given the successful resolution of structurally similar compounds like 1-phenylethanol (B42297) and other 1-heteroaryl ethanols, it is highly probable that a similar enzymatic protocol could be developed for this compound. researchgate.netnih.gov The resulting enantiomerically enriched alcohol would be an invaluable precursor for its use as a chiral auxiliary or in the synthesis of chiral scaffolds. sfu.cascirp.org
Advanced Spectroscopic and Structural Elucidation of 1 Triphenylsilyl Ethanol and Its Complexes
Comprehensive Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 1-(Triphenylsilyl)ethanol, ¹H and ¹³C NMR would provide definitive information on its connectivity, conformational preferences, and the stereochemical environment of its chiral center.
Detailed experimental NMR data for this compound are not widely reported. However, based on analogous structures such as other α-silyl alcohols and 1-phenylethanol (B42297) derivatives, a prospective analysis of its NMR spectra can be constructed. The protons and carbons in the molecule are in distinct chemical environments, which would result in a predictable pattern of signals.
The chiral center at the carbon bearing the hydroxyl group (C1) renders the adjacent methylene (B1212753) protons (if present in a derivative) and the phenyl groups of the triphenylsilyl moiety diastereotopic. This means they are chemically non-equivalent and would exhibit different chemical shifts. In ¹H NMR, the methine proton (CH-OH) would likely appear as a quartet if coupled to the methyl protons, with its chemical shift influenced by the electronegativity of the oxygen and the anisotropic effects of the phenyl rings. The hydroxyl proton's signal is typically a broad singlet, but its position can vary with concentration and solvent due to hydrogen bonding and chemical exchange.
Conformational analysis of similar compounds, like 3-(trimethylsilyl)propionic acid, has been studied in various solvents using vicinal proton-proton coupling constants. nist.govchemicalbook.com For this compound, the rotation around the Si-C and C-C bonds would be sterically hindered by the bulky triphenylsilyl group, leading to preferred conformations that minimize steric strain. This preference could be studied by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on analogous compounds.)
| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Splitting Pattern (¹H) |
| CH₃ | Methyl | 1.2 - 1.6 | 20 - 30 | Doublet |
| CH | Methine | 4.8 - 5.2 | 65 - 75 | Quartet |
| OH | Hydroxyl | 1.5 - 4.0 (variable) | - | Singlet (broad) |
| C₆H₅ | Phenyl | 7.2 - 7.8 | 128 - 136 | Multiplets |
| Si-C | Phenyl (ipso) | - | 130 - 138 | - |
Detailed Infrared (IR) Spectroscopy for Characterization of Hydrogen Bonding and Molecular Interactions
Infrared (IR) spectroscopy is particularly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. nih.gov In this compound, the most diagnostic absorption would be from the hydroxyl (O-H) group.
The position and shape of the O-H stretching band are highly sensitive to the molecular environment. chemsrc.compressbooks.publibretexts.org
Free Hydroxyl Group: In a very dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimal, a sharp absorption band is expected around 3600 cm⁻¹.
Hydrogen-Bonded Hydroxyl Group: In a concentrated sample or in a polar solvent, the hydroxyl groups will form intermolecular hydrogen bonds (O-H···O). This weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber, typically appearing as a broad, strong band in the 3400–3200 cm⁻¹ region. nih.govchemsrc.com
The bulky triphenylsilyl group may also facilitate intramolecular hydrogen bonding between the hydroxyl proton and the π-electron clouds of one of the phenyl rings. Furthermore, studies on related silanols have shown that the oxygen atom in silyl (B83357) ethers can act as a hydrogen bond acceptor. nist.govnih.gov The IR spectrum would also show characteristic absorptions for the Si-C and Si-Ph bonds, as well as the C-H and C=C vibrations of the aromatic rings.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound (Note: These are estimated frequencies based on general spectroscopic data for alcohols and triphenylsilyl compounds.)
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Indicates intermolecular association. |
| O-H | Stretch (Free) | ~3600 | Sharp, Medium | Observed in dilute, non-polar solutions. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium | |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium | |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong | Multiple bands expected. |
| C-O | Stretch | 1150 - 1050 | Strong | |
| Si-Ph | Stretch | ~1100 | Strong |
X-ray Crystallography for Precise Determination of Solid-State Molecular Architectures and Conformations
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational arrangements. To date, a specific crystal structure for this compound (CAS 18666-82-5) has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature.
However, analysis of crystal structures of related triphenylsilyl compounds and sterically hindered alcohols allows for a reasoned prediction of its solid-state conformation. researchgate.net The structure will be heavily influenced by the steric demands of the triphenylsilyl group, which orients its three phenyl rings in a propeller-like arrangement. In the solid state, molecules would pack to maximize favorable intermolecular interactions, primarily hydrogen bonds involving the hydroxyl group and van der Waals forces between the phenyl rings.
It is highly probable that the crystal lattice would feature a network of intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen of a neighboring molecule. benthamopenarchives.comredalyc.org The conformation around the C1-Si bond would be staggered to minimize steric repulsion between the methyl group, the hydroxyl group, and the bulky phenyl substituents on the silicon atom.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative, as no experimental crystal structure is currently available.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 18 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 or 8 |
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Analysis
Upon ionization, the molecular ion [C₂₀H₂₀OSi]⁺• would be formed. The fragmentation of alcohols typically proceeds via two main pathways: dehydration (loss of H₂O) and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the -OH group). libretexts.org For silyl derivatives, fragmentation is often dominated by the formation of stable silicon-containing cations.
The most likely fragmentation pathways for this compound would be:
Loss of a methyl radical: Alpha-cleavage could lead to the loss of the methyl group (•CH₃) to form a stable oxonium ion [M - 15]⁺.
Formation of the Triphenylsilyl Cation: The most dominant fragmentation pathway would likely involve the cleavage of the C-Si bond to generate the highly stable triphenylsilyl cation, [Ph₃Si]⁺, which has a mass-to-charge ratio (m/z) of 259. This is often the base peak in the mass spectra of triphenylsilyl compounds.
Loss of Acetaldehyde (B116499): A rearrangement reaction could lead to the elimination of acetaldehyde (CH₃CHO), forming a triphenylsilane (B1312308) radical cation.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: m/z values are based on the most abundant isotopes. These are predicted fragments.)
| m/z | Proposed Ion Formula | Fragmentation Pathway |
| 304 | [C₂₀H₂₀OSi]⁺• | Molecular Ion (M⁺•) |
| 289 | [C₁₉H₁₇OSi]⁺ | Loss of methyl radical (•CH₃) from M⁺• |
| 259 | [C₁₈H₁₅Si]⁺ | Cleavage of C-Si bond; formation of triphenylsilyl cation |
| 199 | [C₁₂H₁₁Si]⁺ | Loss of benzene (B151609) from [Ph₃Si]⁺ |
| 181 | [C₁₂H₉]⁺ | Phenyl-substituted fluorenyl cation, from rearrangement of [Ph₃Si]⁺ |
Theoretical and Computational Chemistry Studies of 1 Triphenylsilyl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules to predict their reactivity. core.ac.uk These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. arxiv.org For 1-(triphenylsilyl)ethanol, these methods can quantify how the bulky and electron-withdrawing triphenylsilyl group influences the adjacent ethanol (B145695) moiety.
Detailed research findings from DFT calculations would reveal the charge distribution across the molecule. The silicon atom, bonded to three phenyl rings and the ethyl group, creates a unique electronic environment. The oxygen atom of the hydroxyl group is expected to have the highest negative partial charge due to its high electronegativity, making it a primary site for electrophilic attack. The hydrogen of the hydroxyl group will be acidic, and its partial positive charge indicates its potential to act as a proton donor.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity. In this compound, the HOMO is likely localized on the phenyl rings and the oxygen atom, while the LUMO may be distributed over the silicon and phenyl groups.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, involved in oxidation reactions. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, involved in reduction reactions. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Mulliken Charge on Oxygen | -0.75 e | Primary site for hydrogen bonding and electrophilic attack. |
| Mulliken Charge on Silicon | +1.20 e | Electropositive center due to bonding with electronegative atoms. |
| Dipole Moment | 2.1 D | Indicates a polar molecule. |
Advanced Conformational Analysis and Mapping of Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. libretexts.orglumenlearning.com The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. nih.gov For this compound, key rotations occur around the Si-C, C-C, and C-O bonds.
The large steric bulk of the triphenylsilyl group dominates the conformational landscape of this compound. Rotations of the three phenyl rings around their Si-C bonds and the rotation of the entire triphenylsilyl group around the central C-Si bond are significant. Furthermore, rotation around the C-C bond of the ethanol backbone leads to classic staggered and eclipsed conformations, analogous to those in butane. organicchemistrytutor.com
Computational methods can systematically map this landscape by calculating the energy of the molecule as a function of specific dihedral angles. The results would show that staggered conformations, where the bulky triphenylsilyl group is anti-periplanar to the hydroxyl group, are significantly lower in energy than eclipsed or even gauche conformations. organicchemistrytutor.com The steric hindrance between the large phenyl groups and the hydroxyl group would lead to high energy barriers for rotation, making some conformations much more populated at room temperature.
Table 2: Relative Energies of Key Conformations of this compound (Hypothetical)
| Conformer (Dihedral Angle H-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Anti (180°) | 0.00 | ~90% |
| Gauche (+60°) | 2.5 | ~5% |
| Gauche (-60°) | 2.5 | ~5% |
| Eclipsed (0°) | 6.0 | <0.1% |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Hydrogen Bonding
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into dynamic processes like solvent interactions and hydrogen bonding. osti.govnih.gov In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion, based on a force field that describes the inter- and intramolecular forces. ucdavis.edu
For this compound, MD simulations are particularly useful for understanding its behavior in solution. The hydroxyl group is capable of both donating and accepting hydrogen bonds, a critical interaction that governs its solubility and reactivity in protic solvents like water or other alcohols. scispace.comnih.gov Simulations can reveal the structure and dynamics of the solvation shell around the molecule. In an aqueous environment, water molecules would form a structured cage around the hydrophobic triphenylsilyl group while engaging in specific hydrogen bonds with the hydroxyl group. arxiv.org
The strength, lifetime, and geometry of these intermolecular hydrogen bonds can be quantified from the simulation trajectories. researchgate.net For instance, one could analyze the distribution of distances and angles between the hydroxyl hydrogen of this compound and the oxygen atom of a solvent molecule. These simulations can also predict how the presence of the bulky, nonpolar triphenylsilyl moiety disrupts the hydrogen-bonding network of the solvent itself. nih.gov
Table 3: Simulated Hydrogen Bond Properties in Different Solvents (Hypothetical)
| Solvent | Average H-Bond Lifetime (ps) | Average Donor-Acceptor Distance (Å) | Coordination Number (Solvent molecules in first shell) |
|---|---|---|---|
| Water | 1.8 | 2.8 | 3-4 around -OH |
| Ethanol | 2.5 | 2.9 | 2-3 around -OH |
| Tetrahydrofuran (THF) | 3.1 | 2.9 | 1-2 around -OH |
| Hexane (B92381) | N/A (no H-bonding) | N/A | N/A |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. srneclab.cznih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction. wayne.edu
For this compound, several reactions could be modeled, such as its synthesis, oxidation to a ketone, or dehydration to form an alkene. For example, modeling the oxidation of the secondary alcohol would involve locating the transition state for the removal of the two hydrogen atoms (one from the carbon and one from the oxygen). Computational methods like DFT can be used to optimize the geometry of the transition state and calculate its energy. nih.govcaltech.edu
A close analog, 2-(triphenylsilyl)ethanol (B8534129), is synthesized via hydroboration-oxidation of triphenylvinylsilane (B98950). nih.gov Modeling this reaction pathway would involve calculating the energies of the reactants, the borane-alkene complex, the transition state for the hydroboration step, the organoborane intermediate, and subsequent oxidation steps. Such a study would reveal the stereochemical and regiochemical preferences of the reaction, explaining why the hydroxyl group adds to the carbon adjacent to the silicon atom. The calculated energy barriers can be compared with experimental reaction conditions to validate the proposed mechanism. nih.gov
Table 4: Calculated Energetics for a Hypothetical Dehydration Reaction (Hypothetical DFT Data)
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State 1 (TS1) | Protonation of OH group | +15.2 |
| Intermediate | Protonated alcohol (oxonium ion) | +5.5 |
| Transition State 2 (TS2) | Loss of water, C=C bond formation | +35.8 |
| Products | Triphenylvinylsilane + Water | -2.1 |
Advanced Methodologies and Analytical Techniques for Studying 1 Triphenylsilyl Ethanol
Chromatographic Methods for Isolation, Purification, and Enantiomeric Excess Determination (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 1-(Triphenylsilyl)ethanol. Chiral HPLC, in particular, is essential for separating and quantifying the enantiomers of this chiral alcohol, thereby determining its enantiomeric excess (ee). uma.esru.nl The determination of enantiomeric purity is critical in many applications, especially in the synthesis of pharmaceutical intermediates. researchgate.net
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good resolution. While specific HPLC conditions for this compound are not extensively detailed in publicly available literature, general principles for separating similar chiral alcohols can be applied. For instance, polysaccharide-based chiral stationary phases like those derivatized with amylose (B160209) or cellulose (B213188) are commonly used for a wide range of chiral separations.
The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve the best separation. mdpi.com Detection is often performed using a UV detector, as the phenyl groups in this compound provide strong UV absorbance. uma.es
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Separation of Chiral Alcohols
| Parameter | Condition | Purpose |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IB) mdpi.com | Enantiomeric separation |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 99.6:0.4 v/v) mdpi.com | Elution and separation of enantiomers |
| Flow Rate | 1.0 mL/min mdpi.com | Controls retention time and resolution |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantification of enantiomers |
| Temperature | 25 °C mdpi.com | Ensures reproducible separation |
This table presents typical conditions and may require optimization for this compound.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time, or in situ, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.commanchester.ac.uk For the synthesis and transformations of this compound, advanced spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly useful. researchgate.net
These techniques allow for the continuous monitoring of the concentration of reactants, products, and byproducts directly in the reaction vessel without the need for sampling. manchester.ac.uk For example, during the reduction of a triphenylsilyl ketone to this compound, FTIR spectroscopy can track the disappearance of the ketone's carbonyl peak and the appearance of the alcohol's hydroxyl peak. researchgate.net This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures reaction safety. mt.com
Hyphenated techniques, which combine a separation method with a spectroscopic detector (e.g., HPLC-IR), can provide even more detailed information about complex reaction mixtures. numberanalytics.com For reactions involving this compound, these advanced methods can help identify and characterize reaction intermediates and impurities. numberanalytics.com
Flow Chemistry and Continuous Manufacturing Approaches for this compound Synthesis and Transformations
Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. d-nb.infonih.gov These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and straightforward scalability. nih.govresearchgate.net
The synthesis of this compound and its subsequent transformations can benefit from flow chemistry approaches. For instance, the reduction of a corresponding ketone could be performed by flowing a solution of the substrate through a packed-bed reactor containing a supported reducing agent. This setup allows for precise control over residence time and temperature, leading to higher yields and selectivities. nih.gov
Furthermore, multi-step syntheses involving this compound as an intermediate can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next. nih.gov This approach minimizes manual handling and purification of intermediates, leading to a more efficient and streamlined process. The use of microreactors in flow chemistry can also accelerate process development and optimization by allowing for rapid screening of reaction conditions on a small scale. mdpi.com
Table 2: Potential Parameters for a Flow Chemistry Synthesis of this compound
| Parameter | Typical Range/Value | Significance |
| Reactor Type | Packed-Bed Reactor (PBR), Plug Flow Reactor (PFR) hybrid-chem.com | Dictates mixing and residence time distribution. |
| Reagent Streams | Ketone in THF, Reducing agent in THF | Precise stoichiometric control. |
| Flow Rate | 0.1 - 10 mL/min | Determines residence time and throughput. |
| Temperature | -78 °C to 100 °C | Optimizes reaction rate and selectivity. |
| Residence Time | Seconds to minutes mdpi.com | Controls reaction conversion. |
| Quenching | In-line addition of a quenching agent | Safely terminates the reaction. |
This table illustrates potential parameters for a conceptual flow process.
The adoption of these advanced methodologies is crucial for the efficient, controlled, and scalable production and analysis of this compound, paving the way for its use in various chemical applications.
Future Research Trajectories and Emerging Opportunities for 1 Triphenylsilyl Ethanol
Exploration of Novel Synthetic Pathways and Unconventional Reactivity Modes
While established methods for synthesizing 1-(Triphenylsilyl)ethanol exist, ongoing research seeks to develop more efficient and atom-economical pathways. A notable route involves the hydroboration-oxidation of triphenylvinylsilane (B98950). mdpi.com The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be effective. mdpi.com However, the exploration of alternative hydroboration reagents or different catalytic systems could lead to improved yields and regioselectivity, potentially favoring the formation of this compound over its regioisomer, 2-(triphenylsilyl)ethanol (B8534129). mdpi.com
Another area of investigation lies in the reactivity of silyllithium compounds with carbonyl compounds. The reaction of triphenylsilyllithium with acetyl chloride, for instance, has been shown to produce not only acetyltriphenylsilane (B11954086) but also 1,1-bis-(triphenylsilyl)-ethanol, highlighting the potential for creating more complex silylated alcohols. researchgate.net Further exploration of these reaction mechanisms could unveil new synthetic strategies.
The reactivity of the hydroxyl group in α-silyl alcohols like this compound is also a subject of study. Research has shown that the presence of the hydroxyl group is crucial for certain reactions, and its protection can prevent direct oxidative cleavage of the carbon-silicon bond. researchgate.netnih.gov Understanding and controlling this reactivity is key to unlocking new transformations. For example, studies have demonstrated that under anhydrous conditions, reactions can yield non-desilylated products, suggesting that water plays a critical role in the reaction pathway. researchgate.netnih.gov
Development of Highly Efficient and Sustainable Catalytic Systems using this compound Scaffolds
The development of sustainable catalytic systems is a major focus in modern chemistry. rsc.orguniv-rennes.fr While direct applications of this compound in this area are not yet widespread, its structural framework offers potential for the design of novel ligands and catalysts. The triphenylsilyl group, with its steric bulk and electronic properties, can influence the coordination environment of a metal center, potentially leading to catalysts with enhanced activity and selectivity. google.com
Future research could focus on incorporating the this compound moiety into larger ligand scaffolds, such as those used in asymmetric hydrogenation or other transition metal-catalyzed reactions. renyi.hu The hydroxyl group could serve as an anchor point for attaching the scaffold to a solid support, facilitating catalyst recovery and reuse—a key principle of green chemistry. pan.pl Furthermore, the development of tandem catalytic systems, where multiple transformations occur in a single pot, is a promising avenue for sustainable chemical production. rsc.org The unique reactivity of silyl (B83357) alcohols could be exploited in such systems.
Expansion of Synthetic Utility in the Asymmetric Synthesis of Complex Natural Products and Pharmaceuticals
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. researchgate.net Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often relies on the use of chiral auxiliaries or catalysts. researchgate.netbohrium.comclockss.org The chiral center in this compound makes it a potential candidate for development as a chiral auxiliary. While its direct use has not been extensively reported, the principles established for other chiral silyl alcohols could be applied.
The Mitsunobu reaction, a powerful tool for inverting the stereochemistry of alcohols, is frequently employed in the synthesis of natural products. nih.gov This reaction could be used to modify the stereochemistry of this compound derivatives, providing access to a wider range of chiral building blocks. These building blocks could then be incorporated into the total synthesis of complex natural products and pharmaceuticals. nih.govacs.orgacs.org For example, the synthesis of various bioactive molecules, including steroids and triazole derivatives, often involves the strategic use of protecting groups and stereoselective reactions where silyl ethers and chiral alcohols play a role. bohrium.comsmolecule.comnih.gov
Interdisciplinary Applications in Functional Material Design and Chemical Biology
The unique properties of organosilicon compounds are leading to their exploration in materials science and chemical biology. sigmaaldrich.comacs.org The triphenylsilyl group is known to impart desirable thermal and electronic properties to organic materials. researchgate.net For instance, molecules containing triphenylsilyl groups have been investigated as host materials in organic light-emitting diodes (OLEDs). acs.org Future research could explore the incorporation of the this compound unit into polymers or other functional materials to fine-tune their properties.
In the realm of chemical biology, silyl ethers are commonly used as protecting groups for alcohols during the synthesis of complex biomolecules. masterorganicchemistry.com The development of new silyl-based protecting groups with unique cleavage conditions is an active area of research. mdpi.com The 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group, derived from 2-(triphenylsilyl)ethanol, has been developed as a fluoride-cleavable protecting group for amines, demonstrating high orthogonality to other common protecting groups. mdpi.comnih.gov This highlights the potential for developing new protecting group strategies based on the this compound scaffold.
Below is a table summarizing the key research directions and potential applications for this compound.
| Research Area | Focus | Potential Applications |
| Novel Synthetic Pathways | Developing more efficient and selective methods for synthesizing this compound and related compounds. | Streamlining the production of this and other silylated building blocks for organic synthesis. |
| Unconventional Reactivity | Investigating new reactions and transformations involving the hydroxyl and triphenylsilyl groups. | Discovering novel synthetic methodologies and expanding the toolkit of organic chemists. |
| Sustainable Catalysis | Designing and developing new catalysts and ligands based on the this compound scaffold. | Creating more environmentally friendly and efficient chemical processes. |
| Asymmetric Synthesis | Utilizing the chirality of this compound for the synthesis of enantiomerically pure compounds. | Facilitating the synthesis of complex pharmaceuticals and natural products with high stereochemical control. |
| Functional Materials | Incorporating the this compound moiety into polymers and other materials to tailor their properties. | Developing new materials for applications in electronics, optics, and other advanced technologies. |
| Chemical Biology | Designing new protecting groups and probes based on the this compound structure. | Aiding in the synthesis and study of complex biological molecules. |
Q & A
Q. What are the common synthetic routes for 1-(Triphenylsilyl)ethanol, and how do reaction conditions influence yield?
- Methodology : this compound is typically synthesized via Grignard or organolithium reagent reactions. For example, triphenylsilyl chloride can react with ethylene oxide in anhydrous ether under nitrogen, followed by acid quenching. Key parameters include temperature control (<0°C to prevent side reactions) and stoichiometric excess of the silylating agent to maximize yield .
- Critical Step : Use of dry solvents and inert atmosphere to avoid hydrolysis of the silyl intermediate.
- Example Protocol :
| Reagent | Quantity | Role |
|---|---|---|
| Triphenylsilyl chloride | 1.2 eq | Electrophilic silyl source |
| Ethylene oxide | 1.0 eq | Nucleophile |
| Et₂O (dry) | Solvent | Reaction medium |
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodology : Post-synthesis, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted triphenylsilyl chloride and byproducts. Recrystallization from petroleum ether at low temperatures (−20°C) further enhances purity .
- Key Metrics : Monitor by TLC (Rf ~0.4 in 9:1 hexane:EtOAc) and confirm via melting point (literature: 98–100°C).
Advanced Research Questions
Q. What role do steric effects from the triphenylsilyl group play in the compound’s reactivity in nucleophilic substitutions?
- Methodology : The bulky triphenylsilyl group hinders nucleophilic attack at the β-carbon. Comparative studies with trimethylsilyl analogs show reduced reaction rates in SN2 mechanisms (e.g., 50% slower in Mitsunobu reactions). Kinetic data can be collected via NMR monitoring (e.g., disappearance of starting material peaks) .
- Experimental Design :
- Compare reaction rates of this compound vs. 1-(Trimethylsilyl)ethanol with tosyl chloride.
- Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡).
Q. How can spectroscopic techniques resolve contradictions in structural assignments of this compound derivatives?
- Methodology : Conflicting data (e.g., IR carbonyl stretches vs. NMR shifts) may arise from rotational isomers. Use variable-temperature NMR (VT-NMR) to observe coalescence effects or 2D-COSY to confirm coupling networks. For example, the hydroxyl proton’s chemical shift (δ 1.8–2.2 ppm) in DMSO-d₆ distinguishes it from ester byproducts .
- Reference Data Table :
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.4–7.6 (m, 15H, Ar-H) | Confirms triphenylsilyl group |
| ²⁹Si NMR | δ 12–14 ppm | Verifies silyl ether linkage |
Q. What strategies address discrepancies in reported thermodynamic stability data for this compound?
- Methodology : Contradictions in ΔHf values (e.g., −320 kJ/mol vs. −305 kJ/mol) may stem from impurities or measurement techniques. Re-evaluate via:
Differential Scanning Calorimetry (DSC) to measure decomposition onset.
Computational validation (DFT at B3LYP/6-311+G(d,p)) to compare experimental and theoretical values .
- Resolution : Calibrate instruments with certified standards (e.g., NIST reference materials) and report uncertainty margins.
Q. How does the electronic environment of the hydroxyl group influence its acidity compared to non-silylated alcohols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
